molecular formula C19H22N2O B6958942 N-cyclopropyl-4-phenyl-N-(pyridin-4-ylmethyl)butanamide

N-cyclopropyl-4-phenyl-N-(pyridin-4-ylmethyl)butanamide

Cat. No.: B6958942
M. Wt: 294.4 g/mol
InChI Key: SBAQJZMUMKEWBU-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-phenyl-N-(pyridin-4-ylmethyl)butanamide is an organic compound that belongs to the class of amides It features a cyclopropyl group, a phenyl ring, and a pyridin-4-ylmethyl group attached to a butanamide backbone

Properties

IUPAC Name

N-cyclopropyl-4-phenyl-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(8-4-7-16-5-2-1-3-6-16)21(18-9-10-18)15-17-11-13-20-14-12-17/h1-3,5-6,11-14,18H,4,7-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAQJZMUMKEWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=NC=C2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-phenyl-N-(pyridin-4-ylmethyl)butanamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents such as diazomethane or Simmons-Smith reagent.

    Attachment of the Phenyl Ring: The phenyl ring can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

    Introduction of the Pyridin-4-ylmethyl Group: This step involves the alkylation of the amide nitrogen with pyridin-4-ylmethyl chloride in the presence of a base such as sodium hydride.

    Formation of the Butanamide Backbone: The final step involves the amidation of the butanoic acid derivative with the previously synthesized intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-phenyl-N-(pyridin-4-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride to form amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-4-ylmethyl group using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or palladium on carbon under hydrogen atmosphere.

    Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Azides, nitriles.

Scientific Research Applications

N-cyclopropyl-4-phenyl-N-(pyridin-4-ylmethyl)butanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor antagonists.

    Materials Science: The compound can be utilized in the synthesis of novel polymers or as a building block for supramolecular assemblies.

    Biological Studies: It can serve as a probe to study biological pathways and interactions due to its structural complexity and functional groups.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-phenyl-N-(pyridin-4-ylmethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the phenyl and pyridin-4-ylmethyl groups can participate in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide
  • N-ethyl-2-phenyl-N-(pyridin-4-ylmethyl)acrylamide
  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

Uniqueness

N-cyclopropyl-4-phenyl-N-(pyridin-4-ylmethyl)butanamide is unique due to its combination of a cyclopropyl group, phenyl ring, and pyridin-4-ylmethyl group, which confer distinct physicochemical properties and biological activities. This structural uniqueness makes it a valuable compound for exploring new chemical space and developing innovative applications in various scientific fields.

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